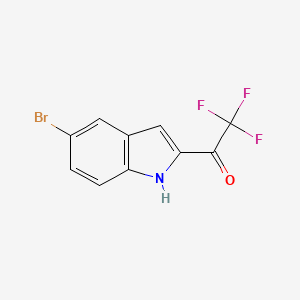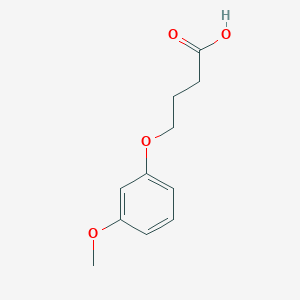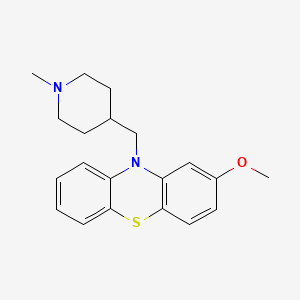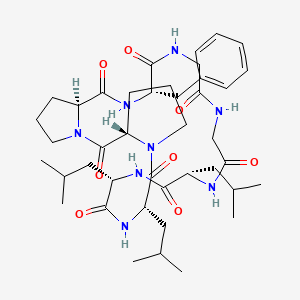![molecular formula C30H24N2O5 B14079776 1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)
1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups, including a benzyloxy group, an oxazole ring, and a chromeno-pyrrole system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
準備方法
The synthesis of 1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzyloxy Phenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide in the presence of a base to form the benzyloxy phenyl intermediate.
Construction of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amine and an oxidizing agent.
Assembly of the Chromeno-Pyrrole Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxychalcone, with an amine to form the chromeno-pyrrole core.
Final Coupling and Cyclization: The final step involves coupling the benzyloxy phenyl intermediate with the chromeno-pyrrole core, followed by cyclization to form the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
化学反応の分析
1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cyclization: Intramolecular cyclization reactions can be performed to form additional ring structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
科学的研究の応用
1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structural features.
類似化合物との比較
1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Benzimidazole Derivatives: These compounds share structural similarities and are known for their diverse biological activities, including anticancer and antimicrobial properties.
Oxazole Derivatives: Oxazole-containing compounds are widely studied for their medicinal chemistry applications, particularly as antimicrobial and anticancer agents.
Chromeno-Pyrrole Compounds: These compounds are of interest due to their unique structural features and potential biological activities.
The uniqueness of this compound lies in its combination of these structural motifs, which may confer distinct biological and chemical properties.
特性
分子式 |
C30H24N2O5 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C30H24N2O5/c1-3-19-12-13-24-23(15-19)28(33)26-27(32(30(34)29(26)36-24)25-14-18(2)37-31-25)21-10-7-11-22(16-21)35-17-20-8-5-4-6-9-20/h4-16,27H,3,17H2,1-2H3 |
InChIキー |
IFMXLUHEYVZCEK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)OCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)
![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
![9-[3-Methyl-4-[3,4,5-trihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid](/img/structure/B14079716.png)

![[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate](/img/structure/B14079728.png)


![2-(6-Ethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079740.png)
![2,2-Difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B14079742.png)

![4-{[(4-Methylphenyl)methyl]sulfanyl}phenol](/img/structure/B14079747.png)
![2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)
